molecular formula C17H16N2O2S B5732484 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole

Cat. No. B5732484
M. Wt: 312.4 g/mol
InChI Key: UJAFFARGLZEXSZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is synthesized through a multistep process, and its synthesis method has been optimized to obtain high yields. The purpose of

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and the modulation of signaling pathways. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease. The compound has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole in lab experiments include its unique chemical structure, potential biological activities, and low toxicity profile. The compound can be easily synthesized in large quantities, and its purity can be confirmed through various analytical techniques. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole. One direction is the development of novel therapeutic agents based on the compound's biological activities. Another direction is the optimization of the synthesis method to obtain higher yields and purities of the compound. Additionally, the compound's potential as a diagnostic tool for various diseases could be explored. Finally, the compound's interactions with other molecules could be studied to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole involves a multistep process that includes the reaction of 4-methoxybenzohydrazide with 4-methylthiophenylacetic acid to form the intermediate 3-(4-methoxyphenyl)-5-(4-methylthiophenyl)-1,2,4-oxadiazole-2-thiol. This intermediate is then treated with chloroacetyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the final product, and the purity of the compound has been confirmed through various analytical techniques.

Scientific Research Applications

3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole has been extensively studied for its potential biological activities. It has been reported to exhibit antitumor, anti-inflammatory, antimicrobial, and antifungal activities. The compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These activities make 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole a promising lead compound for the development of novel therapeutic agents.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-3-9-15(10-4-12)22-11-16-18-17(19-21-16)13-5-7-14(20-2)8-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAFFARGLZEXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole

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